CID 162302112

Description

CID 162302112 is a bioactive compound isolated from Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation . Its molecular structure (Figure 1A) features a cyclic terpenoid backbone with hydroxyl and methyl substituents, as inferred from its mass spectral data (Figure 1D) . The compound’s isolation process (Figure 1C) indicates preferential partitioning into mid-polarity fractions, suggesting moderate hydrophobicity. While its exact biological role remains under investigation, preliminary data associate it with antimicrobial and antioxidant properties typical of citrus-derived terpenoids .

Properties

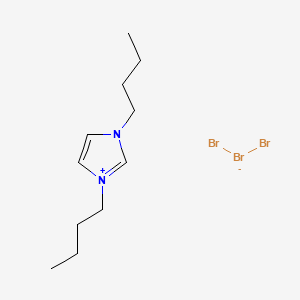

Molecular Formula |

C11H21Br3N2 |

|---|---|

Molecular Weight |

421.01 g/mol |

InChI |

InChI=1S/C11H21N2.Br3/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;1-3-2/h9-11H,3-8H2,1-2H3;/q+1;-1 |

InChI Key |

KZIDDHBSWNXERU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C[N+](=C1)CCCC.Br[Br-]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 162302112” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using advanced techniques. This may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 162302112” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation or nitration reactions are performed using appropriate halogen or nitro compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

Compound “CID 162302112” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 162302112” involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Backbone Diversity : this compound lacks the macrocyclic lactone ring present in oscillatoxins, resulting in lower molecular weight and increased polarity .

Functional Comparison

Analytical Data and Research Findings

Q & A

How to formulate a focused research question for studying CID 162302112?

A robust research question must be specific, measurable, and aligned with gaps in existing literature. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . Avoid broad inquiries (e.g., "What is this compound?") in favor of hypothesis-driven questions (e.g., "How does pH variability affect this compound’s stability in aqueous solutions?"). Ensure the question can be addressed through experimental design (e.g., controlled variable testing) and data analysis .

Q. What strategies ensure a comprehensive literature review for this compound?

Q. How to design a hypothesis-driven experimental plan for this compound?

Begin with a clear objective (e.g., "Determine the catalytic efficiency of this compound under varying temperatures"). Define variables (independent, dependent, controlled) and select methods (e.g., spectroscopy, chromatography) aligned with the hypothesis. Include controls (e.g., negative/positive controls for reaction validation) and document protocols in detail to ensure reproducibility . Pilot studies are critical to optimize conditions before full-scale experiments .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s reactivity?

Conduct meta-analyses to identify methodological differences (e.g., solvent purity, instrument calibration) across studies . Replicate key experiments under standardized conditions and perform sensitivity analyses to isolate variables. Use triangulation (e.g., combining computational simulations and empirical validation) to verify results . Document unresolved discrepancies as limitations and propose follow-up studies .

Q. What advanced statistical methods are suitable for analyzing this compound’s complex datasets?

Multivariate analysis (e.g., PCA, PLS regression) can identify latent variables influencing this compound’s behavior. For time-series data (e.g., degradation kinetics), employ non-linear mixed-effects modeling. Validate models using bootstrapping or cross-validation to ensure robustness . Open-source tools like R or Python’s SciPy are recommended for transparency .

Q. How to integrate interdisciplinary approaches (e.g., computational modeling and experimental validation) in this compound research?

Develop a hybrid workflow:

- Computational phase : Use DFT or molecular dynamics to predict this compound’s interactions.

- Experimental phase : Validate predictions via spectroscopic assays or crystallography. Iterate between phases to refine models and experimental parameters. Ensure interdisciplinary teams include domain experts (e.g., chemists, data scientists) to address methodological gaps .

Methodological and Ethical Considerations

Q. How to ensure reproducibility in this compound experiments?

Document all protocols (e.g., reagent sources, instrument settings) in appendices. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management . Share raw data and code repositories (e.g., Zenodo, GitHub) to enable independent verification .

Q. What ethical guidelines apply to this compound research involving human or environmental samples?

Obtain institutional review board (IRB) approval for studies involving biological materials. Adhere to Green Chemistry principles to minimize environmental impact (e.g., solvent recycling, waste reduction) . Disclose funding sources and potential conflicts of interest in publications .

Documentation and Dissemination

Q. How to structure a research proposal for this compound investigations?

Follow a standardized format:

- Introduction : Contextualize this compound’s significance and knowledge gaps.

- Methods : Detail experimental design, statistical approaches, and validation steps.

- Timeline : Include milestones (e.g., synthesis completion, data analysis phases).

- Appendices : Provide protocols, preliminary data, and ethical approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.